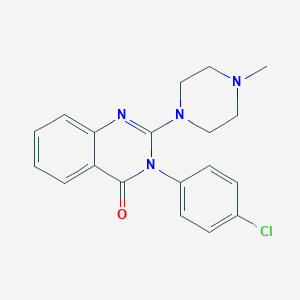
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one, also known as AG1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of quinazoline derivatives and is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
作用机制
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one binds to the ATP-binding site of the EGFR tyrosine kinase domain and prevents the phosphorylation of downstream signaling molecules, thereby inhibiting EGFR-mediated cellular processes. This mechanism of action makes 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one a potent inhibitor of EGFR signaling and a potential therapeutic agent for diseases associated with EGFR dysregulation.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects and to protect against neurodegeneration in animal models. Additionally, 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
实验室实验的优点和局限性
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one is a highly selective inhibitor of EGFR tyrosine kinase and has been extensively studied for its therapeutic potential in various diseases. However, like any other small molecule inhibitor, 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one has some limitations, including its short half-life, poor solubility, and potential off-target effects. These limitations need to be considered when designing experiments using 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one.
未来方向
The potential therapeutic applications of 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one are vast and include cancer, inflammatory disorders, and neurodegenerative diseases. Future research should focus on developing more potent and selective EGFR inhibitors with improved pharmacokinetic properties. Additionally, the use of 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one in combination with other therapeutic agents should be explored to enhance its efficacy and reduce potential side effects. Finally, the development of novel drug delivery systems could improve the bioavailability and efficacy of 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one in vivo.
合成方法
The synthesis of 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one involves the reaction of 4-chloroaniline with 4-methylpiperazine to form 3-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one. The reaction is catalyzed by palladium on carbon and requires several steps, including purification and isolation, to obtain the final product.
科学研究应用
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one has been widely used in scientific research for its ability to selectively inhibit EGFR tyrosine kinase activity. EGFR is a transmembrane receptor that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
属性
IUPAC Name |
3-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-22-10-12-23(13-11-22)19-21-17-5-3-2-4-16(17)18(25)24(19)15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGKDZCAOFMUEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2382582.png)
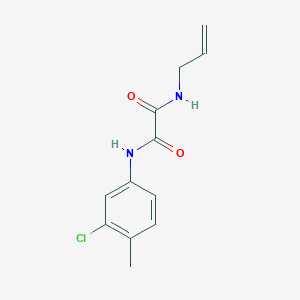
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2382584.png)
![3-[[1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2382588.png)
![6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2382590.png)
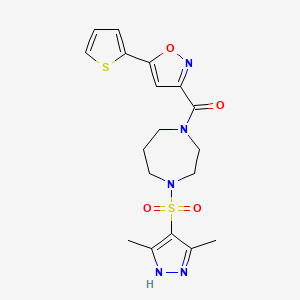
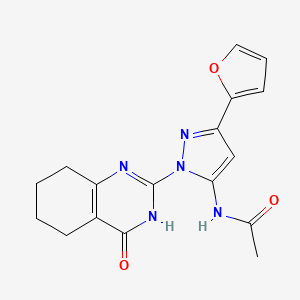
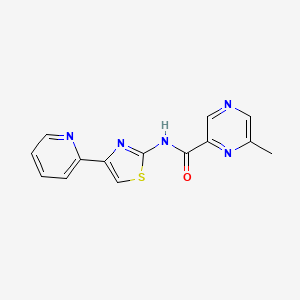
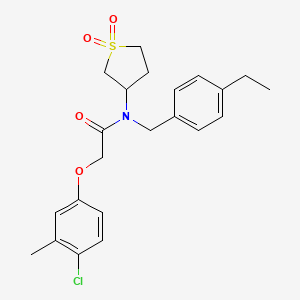
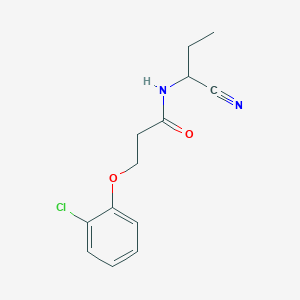
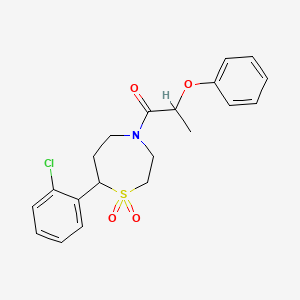
![N,1-bis(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2382600.png)
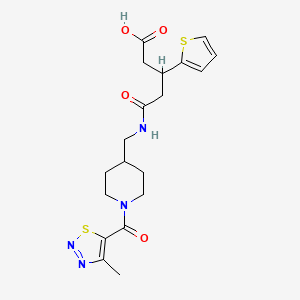
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone](/img/structure/B2382604.png)